molecular formula C12H10N6O6S2 B14309007 4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid CAS No. 113340-96-8

4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid

Cat. No.: B14309007
CAS No.: 113340-96-8
M. Wt: 398.4 g/mol
InChI Key: IWVKQFITYRVUBR-UHFFFAOYSA-N
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Description

4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid is a complex organic compound that features a naphthalene core substituted with amino, triazole, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-1,2,4-triazole with naphthalene derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene core with triazole and sulfonic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

113340-96-8

Molecular Formula

C12H10N6O6S2

Molecular Weight

398.4 g/mol

IUPAC Name

4-amino-3-(1H-1,2,4-triazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C12H10N6O6S2/c13-10-8-2-1-7(25(19,20)21)3-6(8)4-9(26(22,23)24)11(10)16-18-12-14-5-15-17-12/h1-5H,13H2,(H,14,15,17)(H,19,20,21)(H,22,23,24)

InChI Key

IWVKQFITYRVUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=NC3=NC=NN3)N

Origin of Product

United States

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